molecular formula C9H16N2O3S2 B7794795 S,S-bis[2-(acetylamino)ethyl] dithiocarbonate CAS No. 887578-84-9

S,S-bis[2-(acetylamino)ethyl] dithiocarbonate

Cat. No.: B7794795
CAS No.: 887578-84-9
M. Wt: 264.4 g/mol
InChI Key: CQYJXQSXKJOYKM-UHFFFAOYSA-N
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Description

S,S-bis[2-(acetylamino)ethyl] dithiocarbonate: is a chemical compound with the molecular formula C9H16N2O3S2 It is known for its unique structure, which includes two acetylaminoethyl groups attached to a dithiocarbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-bis[2-(acetylamino)ethyl] dithiocarbonate typically involves the reaction of 2-(acetylamino)ethanethiol with carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: S,S-bis[2-(acetylamino)ethyl] dithiocarbonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions and results in the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: Substitution reactions involving this compound can occur with nucleophiles such as amines or alcohols. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in the formation of various derivatives depending on the nucleophile involved.

Scientific Research Applications

S,S-bis[2-(acetylamino)ethyl] dithiocarbonate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can also serve as a building block for the synthesis of more complex molecules.

    Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It can also be employed in the development of new drugs or therapeutic agents.

    Medicine: The compound has potential applications in medicine, particularly in the design of new pharmaceuticals. Its unique structure allows for the exploration of novel mechanisms of action and therapeutic targets.

    Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which S,S-bis[2-(acetylamino)ethyl] dithiocarbonate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with enzymes, proteins, and other biomolecules, leading to changes in their activity or function. The dithiocarbonate moiety can undergo redox reactions, which can modulate the redox state of the target molecules. Additionally, the acetylaminoethyl groups can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

S,S-bis[2-(acetylamino)ethyl] dithiocarbonate can be compared with other similar compounds, such as:

    S,S-bis[2-(methylamino)ethyl] dithiocarbonate: This compound has methylaminoethyl groups instead of acetylaminoethyl groups. The presence of methyl groups can affect the compound’s reactivity and interactions with other molecules.

    S,S-bis[2-(ethylamino)ethyl] dithiocarbonate: In this compound, ethylaminoethyl groups replace the acetylaminoethyl groups. The ethyl groups can influence the compound’s solubility and chemical properties.

    S,S-bis[2-(propylamino)ethyl] dithiocarbonate: This compound contains propylaminoethyl groups, which can impact its steric properties and reactivity.

The uniqueness of this compound lies in its specific combination of acetylaminoethyl groups and dithiocarbonate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2-acetamidoethylsulfanylcarbonylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S2/c1-7(12)10-3-5-15-9(14)16-6-4-11-8(2)13/h3-6H2,1-2H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYJXQSXKJOYKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC(=O)SCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001249320
Record name S,S-Bis[2-(acetylamino)ethyl] carbonodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-84-9
Record name S,S-Bis[2-(acetylamino)ethyl] carbonodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887578-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Bis[2-(acetylamino)ethyl] carbonodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001249320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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